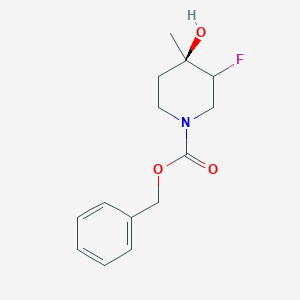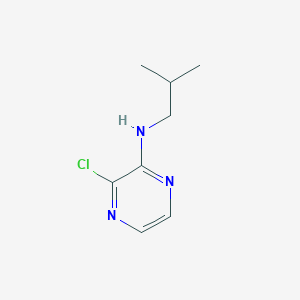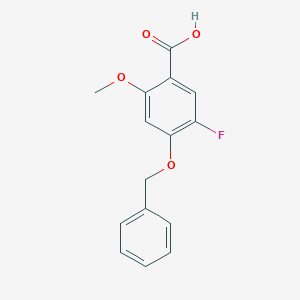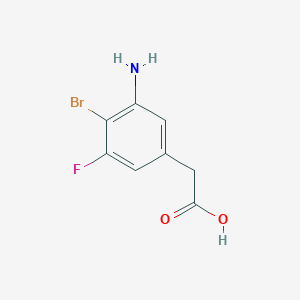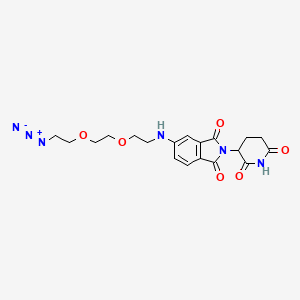
Pomalidomide-5'-PEG2-C2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-5’-PEG2-C2-azide: is a functionalized cereblon ligand used in the development of pomalidomide-based proteolysis-targeting chimeras (PROTACs). This compound contains an azide group, which allows for conjugation through click chemistry, making it a valuable building block for the synthesis of targeted protein degraders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pomalidomide-5’-PEG2-C2-azide involves the conjugation of pomalidomide with a polyethylene glycol (PEG) linker and an azide groupThe reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of pomalidomide-5’-PEG2-C2-azide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing byproducts. The use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-5’-PEG2-C2-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions enable the conjugation of the compound with various target molecules containing alkyne or strained alkyne groups .
Common Reagents and Conditions:
CuAAC: Copper (I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or water.
SPAAC: Strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used without the need for a catalyst
Major Products: The major products formed from these reactions are conjugates of pomalidomide-5’-PEG2-C2-azide with various target molecules, which can be used in the development of PROTACs and other targeted protein degradation applications .
Scientific Research Applications
Pomalidomide-5’-PEG2-C2-azide is widely used in scientific research, particularly in the field of targeted protein degradation. Its applications include:
Mechanism of Action
Pomalidomide-5’-PEG2-C2-azide exerts its effects by recruiting cereblon, a component of the E3 ubiquitin ligase complex, to the target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker and azide group facilitate the conjugation of pomalidomide to various target ligands, enhancing the specificity and efficacy of the degradation process .
Comparison with Similar Compounds
- Pomalidomide-PEG5-azide
- Pomalidomide-PEG4-azide
- Pomalidomide-PEG3-azide
- Pomalidomide-C6-PEG3-butyl azide
Comparison: Pomalidomide-5’-PEG2-C2-azide is unique due to its specific PEG linker length and azide functionality, which provide distinct advantages in terms of solubility, stability, and reactivity. Compared to other similar compounds, it offers a balance between linker length and functional group accessibility, making it a versatile tool for the development of targeted protein degraders .
Properties
Molecular Formula |
C19H22N6O6 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N6O6/c20-24-22-6-8-31-10-9-30-7-5-21-12-1-2-13-14(11-12)19(29)25(18(13)28)15-3-4-16(26)23-17(15)27/h1-2,11,15,21H,3-10H2,(H,23,26,27) |
InChI Key |
NYWOBSOFTQEALF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


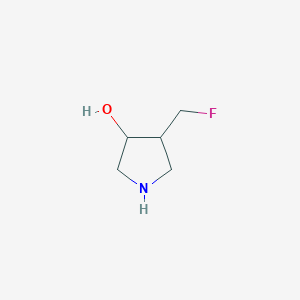

![Methyl 4-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14774358.png)

![2-(3-(4-Fluorobenzyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774369.png)
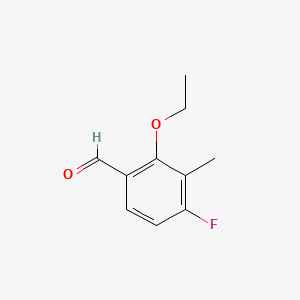
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate](/img/structure/B14774377.png)
